tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
This compound is a chiral α-amino acid derivative featuring a tert-butyl ester group, a 3-aminophenyl side chain, and a Boc (tert-butoxycarbonyl)-protected amino group at the β-position. Its structure makes it a versatile intermediate in peptide synthesis, medicinal chemistry, and radiopharmaceutical development. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic steps, while the 3-aminophenyl moiety provides a site for further functionalization or biological targeting .
Properties
IUPAC Name |
tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNYIZXPGLSEP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with an aminophenyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Drug Development
The compound is primarily utilized in the synthesis of peptide-based therapeutics. The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of various amino acids into peptide chains. This is crucial for developing drugs targeting specific biological pathways, particularly in cancer and metabolic disorders.
Synthetic Chemistry
Tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate serves as an intermediate in the synthesis of complex organic molecules. Its structure can be modified to yield various derivatives that possess enhanced biological activity or improved pharmacokinetic properties. The compound's ability to participate in coupling reactions makes it valuable in combinatorial chemistry.
Biological Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and anticancer properties. Studies have shown that modifications to the amino acid side chain can enhance the binding affinity to specific receptors, making it a candidate for further investigation in drug efficacy studies.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis, and properties of the target compound with analogous derivatives reported in the literature:
Key Observations
Structural Diversity: The 3-aminophenyl group in the target compound contrasts with heterocyclic (e.g., 2-oxopyrrolidin-3-yl in ), fluorinated aromatic (e.g., 3,5-difluorophenyl in ), and iodinated (e.g., 4-iodophenyl in ) side chains. These modifications influence electronic properties, steric bulk, and biological interactions. Bicyclo[1.1.1]pentane derivatives () introduce conformational rigidity, enhancing metabolic stability in drug candidates.
Synthesis Efficiency :
- Yields vary significantly (33–80%), with NaBH4 reductions (e.g., ) and Pd-catalyzed couplings (e.g., ) being common methods. The Boc group is typically introduced via di-tert-butyl dicarbonate under basic conditions .
Physical Properties :
- Fluorinated and iodinated analogs () often exhibit higher melting points due to increased molecular symmetry and polarity.
- Bulky substituents (e.g., naphthalen-2-yl in ) may reduce solubility, necessitating salt formation (e.g., dicyclohexylamine in ).
Applications: 3-Aminophenyl derivatives are pivotal in synthesizing kinase inhibitors and antibody-drug conjugates. Fluorinated compounds () are used in PET imaging, while iodinated analogs () serve as precursors for radioisotope labeling.
Research Findings and Challenges
- Stereochemical Purity : The (2S)-configuration is critical for biological activity, as seen in enzyme-binding studies .
- Boc Deprotection: Acidic cleavage (TFA or HCl) is standard, but side reactions with electron-rich aromatics (e.g., 3-aminophenyl) require optimization .
- Analytical Challenges : Impurities in NMR spectra (e.g., overlapping tert-butyl signals in ) complicate characterization.
Biological Activity
tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known by its CAS number 5854-78-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H25NO3
- Molecular Weight : 231.33 g/mol
- Solubility : Very soluble in organic solvents, with a solubility of approximately 3.53 mg/ml in water.
- Log P (octanol-water partition coefficient) : 1.83, indicating moderate lipophilicity which is favorable for membrane permeability.
- Absorption : High gastrointestinal absorption and ability to cross the blood-brain barrier, making it a potential candidate for central nervous system applications .
The biological activity of this compound is primarily linked to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cellular Uptake : Its favorable lipophilicity allows for efficient cellular uptake, which is critical for its biological effects.
Pharmacokinetics
The pharmacokinetic profile indicates:
- Absorption : High absorption rates suggest effective bioavailability.
- Distribution : The ability to penetrate the blood-brain barrier opens avenues for neurological applications.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound by assessing its effects on various cancer cell lines. The findings indicated that it exhibited significant cytotoxic effects, particularly against breast cancer cells, with an IC50 value of approximately 25 µM. This suggests potential as an anticancer therapeutic agent .
Study 2: Neuroprotective Effects
Research focusing on neuroprotection demonstrated that this compound could mitigate oxidative stress in neuronal cells. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative conditions, indicating its potential use in neurodegenerative diseases .
Study 3: Enzyme Inhibition Profile
The compound was screened against a panel of enzymes involved in metabolic processes. It showed selective inhibition of certain isoforms of histone deacetylases (HDACs), which are crucial in epigenetic regulation. Notably, it demonstrated IC50 values ranging from 14 to 67 nM against HDAC1–3, suggesting a promising role in epigenetic therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | IC50 Values |
|---|---|---|
| Anticancer | Significant cytotoxicity | ~25 µM |
| Neuroprotective | Reduced ROS levels | Not quantified |
| Enzyme Inhibition | Selective HDAC inhibition | 14 - 67 nM |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.33 g/mol |
| Log P | 1.83 |
| Solubility | 3.53 mg/ml |
| GI Absorption | High |
| BBB Permeability | Yes |
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via a multi-step route involving coupling reactions, Boc-protection, and chromatographic purification. For example, a 1 mmol-scale synthesis ( ) uses Na₂SO₄ as a drying agent, diphenyl phosphate as a catalyst, and tetrahydrofuran (THF) as the solvent under reflux (85°C, 60 hours). Post-reaction, solvent evaporation and flash chromatography yield the product (60% isolated yield). Optimization involves adjusting reaction time, temperature, and catalyst loading. For Boc-protected intermediates, di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with Et₃N as a base is common ( ). Purity is confirmed via ¹H/¹³C NMR and IR spectroscopy .
Q. How is the compound characterized to confirm structural integrity and purity?
Answer: Routine characterization includes:
- ¹H/¹³C NMR : To verify regiochemistry and confirm Boc/amine protection (e.g., tert-butyl group signals at δ ~1.4 ppm in ¹H NMR) ().
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching for carbamate/ester) and ~3300 cm⁻¹ (N-H stretching for amine) ().
- HPLC : Chiral columns (e.g., ) assess enantiomeric purity.
- Melting Point : For crystalline derivatives (e.g., mp 120–122°C in ).
Cross-referencing with literature data ensures consistency .
Q. What are the recommended storage conditions to maintain stability?
Answer: The compound should be stored under inert atmosphere (N₂/Ar) at 2–8°C in a dark, moisture-free environment ( ). Prolonged exposure to light, humidity, or acidic/basic conditions may hydrolyze the Boc group or ester linkage. Stability tests via TLC or HPLC are advised after long-term storage .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Answer: Enantiomeric purity is critical for bioactive derivatives. Key strategies include:
- Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., L-tyrosine derivatives in ).
- Asymmetric Catalysis : Mannich reactions or enzymatic resolutions ().
- Chiral HPLC : Columns like Chiralpak® AD-H separate enantiomers ().
- X-ray Crystallography : Absolute configuration confirmation (e.g., ).
Discrepancies in optical rotation vs. literature require re-evaluation of synthetic steps .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer: Single-crystal X-ray diffraction provides bond lengths, angles, and stereochemistry. For example, monoclinic crystals (space group C2) of a related Boc-protected derivative ( ) revealed:
Q. What pharmacokinetic challenges arise when incorporating this compound into prodrugs, and how are they addressed?
Answer:
- Ester Hydrolysis : The tert-butyl ester may resist enzymatic cleavage, requiring prodrug modifications (e.g., phosphate esters in ).
- Boc Deprotection : In vivo acidolysis (e.g., in lysosomes) releases the free amine.
- Solubility : Low aqueous solubility (common with tert-butyl groups) is mitigated via PEGylation or salt formation (e.g., hydrochloride salts in ).
Pharmacokinetic studies in rodents () monitor bioavailability and metabolic pathways .
Q. How are contradictory spectral data resolved during characterization?
Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) are addressed by:
- Repeating Experiments : Confirm reproducibility of synthesis/purification.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers).
- Comparative Analysis : Match data with structurally analogous compounds ().
For example, an anomalous ¹³C signal might indicate residual solvent or impurities .
Q. What strategies optimize solubility and reactivity in downstream applications (e.g., peptide coupling)?
Answer:
- Solvent Choice : THF or DMF enhances solubility for coupling reactions ().
- Activating Agents : DCC/DMAP or HATU improve carbamate/amide formation ().
- Microwave-Assisted Synthesis : Reduces reaction time for heat-sensitive intermediates.
- Protection/Deprotection : Selective Boc removal with TFA () preserves the amine group for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
